1-Phenoxy-1-phenylpropan-2-one
Description
The structure of 1-Phenoxy-1-phenylpropan-2-one, featuring a phenoxy group and a phenyl group attached to the alpha-carbon of a propanone backbone, presents a unique combination of functional groups. This arrangement suggests a rich and complex reactivity profile, making it a molecule of theoretical and potential synthetic interest.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35855-75-5 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-phenoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)15(13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
QZQVADRODOMYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Phenoxy 1 Phenylpropan 2 One and Its Stereoisomers
Chemo- and Regioselective Preparations
The selective construction of the ether and ketone functionalities in 1-phenoxy-1-phenylpropan-2-one requires precise control over bond formation. This section details established and alternative strategies for achieving this.
Strategies Involving Phenol (B47542) and Alpha-Halo Ketone Precursors
The Williamson ether synthesis is a classical and widely employed method for the preparation of ethers, including α-phenoxy ketones. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of this compound, this typically involves the reaction of a phenoxide with an α-halo ketone, such as 1-chloro-1-phenylpropan-2-one.
The reaction is generally carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). wikipedia.orgrsc.org The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) often being used to facilitate the SN2 reaction pathway. rsc.orgfrancis-press.com To enhance the reaction rate, a catalytic amount of an iodide salt, such as potassium iodide (KI), can be added. The iodide ion can displace the chloride or bromide from the α-halo ketone in situ, forming a more reactive α-iodo ketone. rsc.org
A typical procedure involves heating a mixture of the phenol, a base, and a catalytic amount of KI in a suitable solvent, followed by the dropwise addition of the α-halo ketone. rsc.org The reaction mixture is then heated for a period to ensure complete reaction.
Table 1: Reaction conditions for the synthesis of 1-phenoxypropan-2-one derivatives from phenol and α-chloroacetone. rsc.org
| Reactants | Base | Catalyst | Solvent | Temperature |
|---|
This method is generally efficient for primary and secondary alkyl halides. byjus.com However, with tertiary alkyl halides, elimination reactions can become a significant side reaction. wikipedia.orgbyjus.com
Exploration of Alternative Reaction Pathways for C-O and C-C Bond Formation
Beyond the traditional Williamson ether synthesis, other methods for the formation of the crucial C-O and C-C bonds in this compound have been explored.
C-O Bond Formation:
Copper-Catalyzed Cross-Coupling: The Ullmann condensation, a copper-catalyzed reaction, provides an alternative for forming the aryl ether linkage. acs.org Modern modifications of this reaction allow for the coupling of aryl halides with alcohols under milder conditions than the traditional high-temperature requirements. acs.org These methods often employ a copper(I) salt, a ligand such as 8-hydroxyquinoline, and a base like potassium phosphate (B84403) (K₃PO₄). acs.org Recent advancements have even demonstrated copper-catalyzed C-O coupling at room temperature using specific diamine ligands. nih.gov
Palladium-Catalyzed Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the synthesis of diaryl ethers. umass.edu These reactions typically involve a palladium catalyst and a suitable phosphine (B1218219) ligand.
Aryne-Mediated Synthesis: The insertion of arynes into C=O bonds of aldehydes or formamides presents a novel approach to forming oxygen-containing heterocycles and, by extension, could be adapted for aryl ether synthesis. nih.gov
C-C Bond Formation:
Copper-Catalyzed Arylation of β-Diketones: A method for the synthesis of α-aryl ketones involves the copper-catalyzed arylation of β-diketones with aryl halides. organic-chemistry.orgbohrium.com This approach utilizes simple copper salts without the need for complex ligands and proceeds through a C-C bond activation mechanism. organic-chemistry.orgbohrium.com
Palladium-Catalyzed C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. Palladium-catalyzed γ-C(sp³)–H activation of ketones, directed by an auxiliary group, has been reported for the synthesis of functionalized ketones. nih.gov Similarly, β-C(sp³)–H activation of aliphatic acids offers a versatile approach to forming C-C bonds. nih.gov While not directly applied to this compound, these methods represent potential future strategies.
Stereoselective Synthesis of Enantiomeric Forms of this compound
The development of methods for the asymmetric synthesis of chiral molecules is a major focus of modern organic chemistry. nih.govchiralpedia.com The enantiomers of this compound can be prepared through various stereoselective techniques.
Asymmetric Catalysis Approaches (e.g., Hydrosilylation, Hydrogenation)
Asymmetric catalysis is a powerful tool for the enantioselective reduction of prochiral ketones to chiral alcohols. nih.gov These alcohols can then be oxidized to the corresponding chiral ketones if desired.
Asymmetric Hydrosilylation: This method involves the addition of a hydrosilane across the carbonyl group of the ketone, followed by hydrolysis to yield the chiral alcohol. researchgate.netdoi.org Transition metal catalysts, particularly those based on cobalt, copper, and iridium, in combination with chiral ligands, have proven effective for the asymmetric hydrosilylation of α-oxygenated ketones. researchgate.netresearchgate.netacs.org For instance, a cobalt-catalyzed system using a chiral phosphine-amido-oxazoline (PAO) ligand has been shown to produce α-hydroxy ethers in high yields and enantioselectivities. researchgate.netacs.org Copper hydride complexes with chiral bis-phosphine ligands have also been used for the highly enantioselective hydrosilylation of aryl ketones. acs.org
Table 2: Cobalt-Catalyzed Asymmetric Hydrosilylation of α-Phenoxy Aryl Ketones. acs.org
| Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) |
|---|
Asymmetric Hydrogenation: The direct hydrogenation of ketones using a chiral catalyst is another efficient method for producing chiral alcohols. nih.govresearchgate.net Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly used for this transformation. nih.govresearchgate.netresearchgate.net Asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like isopropanol (B130326) or formic acid instead of hydrogen gas, offers a practical alternative. liv.ac.uk
Chiral Auxiliary-Mediated Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed.
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone can be used to direct the alkylation of an enolate. wikipedia.org Pseudoephedrine is another effective chiral auxiliary that can be converted to an amide, and its enolate can then undergo diastereoselective alkylation. wikipedia.org The stereochemistry of the newly formed stereocenter is controlled by the existing chirality of the auxiliary.
General Scheme for Chiral Auxiliary Use: wikipedia.org
Attachment of the chiral auxiliary to the substrate.
Diastereoselective reaction (e.g., alkylation, aldol (B89426) reaction).
Removal of the chiral auxiliary to yield the enantiomerically enriched product.
Diastereoselective Transformations
Diastereoselective transformations are reactions that favor the formation of one diastereomer over others. This can be achieved through the use of chiral reagents, catalysts, or auxiliaries. sigmaaldrich.com For instance, the alkylation of an enolate derived from a ketone attached to a chiral auxiliary, as described above, is a diastereoselective transformation. wikipedia.org
Another example is the diastereoselective aldol reaction, where a chiral aldehyde or enolate can be used to control the stereochemistry of the product. While not directly applicable to the primary synthesis of this compound, these principles can be applied to more complex derivatives.
Mechanistic Elucidation of Key Synthetic Transformations
The primary route for synthesizing this compound involves the formation of an ether linkage at the α-position to the ketone. This is typically achieved via the Williamson ether synthesis, a robust and well-understood SN2 reaction. The key transformation involves the reaction of a phenoxide nucleophile with an α-halo ketone, specifically 1-halo-1-phenylpropan-2-one.
Detailed Reaction Mechanism Probing using Spectroscopic and Computational Techniques
The mechanism of the Williamson ether synthesis is a classic bimolecular nucleophilic substitution (SN2). wikipedia.org In this reaction, the phenoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon atom of 1-halo-1-phenylpropan-2-one, which bears a suitable leaving group (e.g., bromo-, chloro-). The reaction proceeds in a single, concerted step where the carbon-oxygen bond forms concurrently with the cleavage of the carbon-halogen bond. masterorganicchemistry.com
Spectroscopic Probing: Modern synthetic chemistry relies on a suite of spectroscopic techniques to monitor reaction progress and elucidate mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to track the disappearance of starting materials (e.g., 1-bromo-1-phenylpropan-2-one) and the appearance of the this compound product. Kinetic studies using time-course NMR analysis can help determine reaction rates and orders, providing insight into the bimolecular nature of the SN2 mechanism. organic-chemistry.org
Infrared (IR) Spectroscopy: The progress of the reaction can also be followed by monitoring changes in the IR spectrum, such as the disappearance of the C-Br stretching vibration and the appearance of the characteristic C-O-C (ether) stretching bands in the product.
Computational Techniques: Where experimental data is challenging to obtain, computational chemistry offers powerful predictive tools.
Density Functional Theory (DFT): DFT calculations are widely employed to model reaction pathways, calculate the geometries of reactants, transition states, and products, and determine their relative energies. For the synthesis of this compound, DFT could be used to map the potential energy surface of the SN2 reaction.
Distortion/Interaction Analysis (DIA): This computational model, also known as the activation strain model, is particularly useful for understanding reaction barriers. nih.gov It deconstructs the activation energy into two components: the distortion energy required to deform the reactants into their transition state geometries, and the interaction energy between these distorted reactants. nih.gov Such analysis could precisely quantify why the backside attack is favored and how electronic factors influence the reaction rate.
Investigation of Transition State Structures and Energy Profiles
The transition state of the SN2 reaction for the formation of this compound is a critical, high-energy species that dictates the reaction's kinetics.
Transition State Structure: The transition state for the SN2 reaction features a trigonal bipyramidal geometry at the α-carbon. masterorganicchemistry.com In this arrangement, the incoming nucleophile (phenoxide) and the outgoing leaving group (halide) are positioned 180° apart, at the apical positions. The three other substituents on the carbon (the phenyl group, the acetyl group, and a hydrogen atom) lie in a plane at the equator. This specific geometry minimizes steric repulsion and allows for efficient orbital overlap between the nucleophile's HOMO and the C-X σ* antibonding orbital (LUMO). masterorganicchemistry.com
Energy Profiles: A reaction energy profile, which can be calculated using computational methods, plots the potential energy of the system as the reaction progresses from reactants to products.
Activation Energy (Ea): The profile's highest point corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. A lower activation energy implies a faster reaction. Computational studies can explore how different leaving groups (Cl, Br, I, OTs) or solvent environments affect this barrier.
Reaction Enthalpy (ΔH): The energy difference between the reactants and the products determines whether the reaction is exothermic or endothermic. The Williamson ether synthesis is typically exothermic.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and efficient industrial processes. Key areas of focus include minimizing waste, eliminating hazardous solvents, and improving reaction efficiency.
Solvent-Free and Catalyst-Free Methodologies
Solvent-Free Synthesis: The precursor, an α-haloketone, can potentially be synthesized under solvent-free conditions. For instance, the direct halogenation of ketones has been achieved by grinding the reagents together, sometimes with a sub-stoichiometric amount of an acid catalyst, which simplifies work-up and reduces volatile organic compound (VOC) emissions. mdpi.com While the subsequent Williamson ether synthesis step typically requires a solvent to facilitate the reaction between the ionic phenoxide and the organic substrate, research into phase-transfer catalysis or the use of recyclable aqueous surfactant media could offer greener alternatives to traditional organic solvents. rsc.org
Catalyst-Free Methodologies: The classic Williamson ether synthesis is not truly catalyst-free, as it requires at least a stoichiometric amount of base to deprotonate the phenol. However, the development of transition-metal-free reactions is a major goal of green chemistry. For related C-C bond formations in α-aryl ketones, transition-metal-free Meerwein arylations have been developed, offering a scalable and less toxic alternative to some metal-catalyzed cross-couplings. nih.gov While not directly applicable to the C-O bond formation in the target molecule, these methods showcase the trend towards reducing reliance on heavy metal catalysts. Some multicomponent reactions for synthesizing other complex molecules have also been achieved under catalyst-free conditions. researchgate.net
Atom Economy and Reaction Efficiency Optimization
Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. primescholars.com The Williamson ether synthesis, while effective, is not ideal in this regard. For the synthesis of this compound from 1-bromo-1-phenylpropan-2-one (B1265792) and sodium phenoxide, a stoichiometric amount of sodium bromide is produced as a byproduct.
The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For this reaction, the atom economy is approximately 68.3%, meaning over 30% of the reactant mass is converted into waste byproduct.
| Reactant | Formula | Molecular Weight (g/mol) | Product/Byproduct | Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1-Bromo-1-phenylpropan-2-one | C₉H₉BrO | 213.07 | This compound | C₁₅H₁₄O₂ | 226.27 |
| Sodium Phenoxide | C₆H₅NaO | 116.10 | Sodium Bromide | NaBr | 102.89 |
| Total Reactant MW | 329.17 | Total Product MW | 329.16 | ||
| Atom Economy = (226.27 / 329.17) * 100% = 68.74% |
Catalyst System: For related copper-catalyzed syntheses, screening different ligands and copper salts can dramatically improve yield and selectivity. researchgate.net
Solvent: The choice of solvent can influence reaction rates and selectivity. While traditional syntheses use solvents like DMF or acetone researchgate.net, greener alternatives like aqueous surfactant systems are being developed. rsc.org
Temperature: Optimizing the temperature can increase the reaction rate while preventing the formation of side products from decomposition or alternative reaction pathways. organic-chemistry.org
Automated Optimization: Modern approaches use automated reactors and algorithms to rapidly screen a wide range of variables (temperature, concentration, stoichiometry) to find the optimal conditions for yield and efficiency.
| Synthetic Strategy | Description | Potential Green Chemistry Advantages | Potential Drawbacks |
|---|---|---|---|
| Williamson Ether Synthesis | SN2 reaction of a phenoxide with an α-haloketone. wikipedia.org | Well-understood, reliable, versatile for various phenols. | Poor atom economy (salt byproduct), often requires organic solvents. |
| Cu-Catalyzed Coupling | Coupling of phenols with a ketone precursor using a copper catalyst. researchgate.net | Potentially milder conditions, can enable difficult couplings. | Requires metal catalyst (toxicity, cost, removal), may need ligands. |
| Aqueous Micellar Synthesis | Performing the coupling reaction in water using a designer surfactant. rsc.org | Eliminates hazardous organic solvents, allows for catalyst recycling. | Requires specialized surfactants, may not be universally applicable. |
| Transition-Metal-Free Arylation | Synthesis of the α-aryl ketone precursor via Meerwein arylation. nih.gov | Avoids heavy metal catalysts, uses readily available starting materials. | May have limited substrate scope or require specific diazonium salt precursors. |
Chemical Reactivity and Transformation Mechanisms of 1 Phenoxy 1 Phenylpropan 2 One
Carbonyl Group Transformations
The ketone functional group is a central site of reactivity in 1-Phenoxy-1-phenylpropan-2-one, participating in a variety of addition and functionalization reactions.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A significant class of these reactions involves reductions, where the ketone is converted to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. For instance, the reduction of the structurally similar compound phenylacetone (B166967) with agents like aluminum isopropoxide yields the corresponding alcohol, 1-phenyl-2-propanol. sciencemadness.org Similarly, the reduction of 1-phenylpropane-1,2-dione has been accomplished using ketoreductases, resulting in the formation of chiral hydroxy ketones. researchgate.netresearchgate.net
These reactions proceed via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The choice of reducing agent can influence the reaction's selectivity and conditions.
| Reducing Agent | Expected Product | General Reaction Conditions |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1-Phenoxy-1-phenylpropan-2-ol | Protic solvents (e.g., methanol, ethanol) at room temperature |
| Lithium aluminum hydride (LiAlH₄) | 1-Phenoxy-1-phenylpropan-2-ol | Aprotic ether solvents (e.g., diethyl ether, THF), followed by aqueous workup |
| Catalytic Hydrogenation (H₂/Catalyst) | 1-Phenoxy-1-phenylpropan-2-ol | Catalysts such as Pd, Pt, or Ni under hydrogen pressure |
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound bears a hydrogen atom that is significantly more acidic than a standard alkane C-H bond. This increased acidity is due to the resonance stabilization of the conjugate base, the enolate. libretexts.org Formation of this enolate intermediate is the cornerstone of α-functionalization reactions.
Alpha-Alkylation: The enolate of this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. The alkylation of the related compound 1-phenylpropan-2-one has been studied, demonstrating the feasibility of this transformation. chegg.com The reaction is typically carried out by first treating the ketone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate, followed by the addition of the alkylating agent. thieme-connect.de
| Base | Alkylating Agent | Potential Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Iodomethane (CH₃I) | 3-Phenoxy-3-phenylbutan-2-one |
| Sodium hydride (NaH) | Benzyl bromide (BnBr) | 1,3-Diphenyl-3-phenoxypropan-2-one |
| Potassium tert-butoxide (t-BuOK) | Allyl bromide | 1-Phenoxy-1-phenylhex-5-en-2-one |
Alpha-Amination: The introduction of a nitrogen-containing group at the α-position can be achieved through various methods. Modern synthetic strategies often involve the reaction of the pre-formed enolate or a catalytically generated enamine with an electrophilic nitrogen source. nih.govorganic-chemistry.org Reagents like azodicarboxylates are commonly used for this purpose. nih.gov These reactions provide a direct route to α-amino ketones, which are valuable synthetic intermediates. The process can be rendered asymmetric through the use of chiral catalysts, enabling the synthesis of enantioenriched products. princeton.edu
Like most carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its constitutional isomer, the enol. masterorganicchemistry.com This equilibrium is known as keto-enol tautomerism. Tautomers are distinct chemical species that readily interconvert. libretexts.org The interconversion can be catalyzed by either acid or base. libretexts.org
Base-Catalyzed Enolization: A base removes the α-hydrogen to form a resonance-stabilized enolate, which is then protonated on the oxygen atom to yield the enol.
Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like the solvent) then removes the α-hydrogen, forming the enol and regenerating the acid catalyst. libretexts.org
For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can increase the stability and population of the enol tautomer in certain systems. youtube.com In the case of this compound, the enol form would benefit from conjugation with the adjacent phenyl ring.
Reactions Involving Aromatic Moieties
The two phenyl rings of this compound can undergo reactions typical of aromatic compounds, primarily electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic nature of the substituents attached to each ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism generally proceeds through a two-step process: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. uci.edu
The two aromatic rings in this compound have different reactivity profiles:
The Phenoxy Ring: The ether oxygen atom is an activating substituent because its lone pairs can be donated into the ring through resonance. This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.
The Phenyl Ring: The C(H)Ph(OPh)COCH₃ group attached to this ring is deactivating. The carbonyl group is strongly electron-withdrawing, which reduces the ring's nucleophilicity. This deactivating effect directs incoming electrophiles to the meta position.
Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to occur preferentially on the more activated phenoxy ring at the ortho and para positions.
| Reaction | Reagents | Predicted Major Product(s) on Phenoxy Ring | Predicted Major Product(s) on Phenyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at ortho/para positions | Substitution at meta position (slower reaction) |
| Bromination | Br₂, FeBr₃ | Substitution at ortho/para positions | Substitution at meta position (slower reaction) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at ortho/para positions | Reaction unlikely due to deactivation |
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings that complements traditional EAS. wikipedia.org The reaction utilizes a "directed metalation group" (DMG), which is a substituent containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi or sec-BuLi). baranlab.org This coordination positions the strong base to selectively deprotonate the nearest (ortho) C-H bond, forming an aryllithium intermediate. organic-chemistry.org This intermediate can then be quenched with various electrophiles to install a new substituent exclusively at the ortho position. wikipedia.org
In this compound, the ether oxygen of the phenoxy group can serve as an effective DMG. Treatment with an alkyllithium base is expected to lead to selective lithiation at one of the ortho positions of the phenoxy ring. This strategy provides a route to ortho-substituted derivatives that are often difficult to access via EAS due to steric hindrance or competing para-substitution.
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Carbon dioxide | CO₂(s) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | (CH₃)₂CO | -CR₂OH (Tertiary alcohol) |
| Alkyl halides | CH₃I | -CH₃ (Methyl) |
| Halogen sources | I₂ | -I (Iodo) |
Rearrangement Reactions and Fragmentations
The unique structural arrangement of this compound, featuring a ketone flanked by a phenyl group and a phenoxy-substituted carbon, makes it a candidate for several classical organic reactions, including skeletal rearrangements and specific fragmentation pathways. The reactivity is largely dictated by the ketone functional group and the stability of potential intermediates.
Skeletal rearrangements such as the Neber and Beckmann rearrangements are plausible for this compound, provided it is first converted into its corresponding ketoxime. These reactions involve the transformation of an oxime functional group into a different nitrogen-containing moiety through intramolecular migration.
Neber-type Rearrangement: The Neber rearrangement transforms a ketoxime into an α-amino ketone. wikipedia.org For this compound, the initial step would be its conversion to this compound oxime. This oxime would then be treated with a base after converting the hydroxyl group into a better leaving group, such as a tosylate. The subsequent intramolecular nucleophilic attack by the formed carbanion would lead to an intermediate azirine, which upon hydrolysis, would yield the corresponding α-amino ketone.
Beckmann-type Rearrangement: The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. wikipedia.orgorganic-chemistry.org The oxime of this compound could undergo this rearrangement. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. alfa-chemistry.com Depending on the specific isomer of the oxime formed (E or Z), either the phenyl group or the phenoxymethyl (B101242) group would migrate. This migration leads to a nitrilium ion intermediate, which is then attacked by water to form the final amide product after tautomerization. The choice of acid catalyst, which can range from strong Brønsted acids like sulfuric acid to Lewis acids, is crucial for the reaction's success. wikipedia.orgalfa-chemistry.com
Table 1: Potential Rearrangement Reactions
| Rearrangement | Starting Material (from this compound) | Key Reagents | Intermediate | Product Type |
|---|---|---|---|---|
| Neber | This compound oxime tosylate | Base (e.g., alkoxide) | Azirine | α-Amino ketone |
| Beckmann | this compound oxime | Acid (e.g., H₂SO₄, PCl₅) | Nitrilium ion | N-Substituted amide |
The term "cleavage" can refer to bond-breaking events under various conditions, from mass spectrometry to chemical reactions. In the context of this compound, this primarily involves the scission of carbon-carbon and carbon-oxygen bonds adjacent to the carbonyl group.
Fragmentation Pathways (Mass Spectrometry): A common fragmentation pathway for ketones under electron ionization in mass spectrometry is alpha-cleavage . youtube.comyoutube.com This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. youtube.com For this compound, two primary alpha-cleavage pathways are possible:
Cleavage of the bond between the carbonyl carbon (C2) and the methyl group (C3), leading to the loss of a methyl radical (•CH₃) and the formation of a resonance-stabilized acylium ion, [C₆H₅CH(OC₆H₅)CO]⁺.
Cleavage of the bond between the carbonyl carbon (C2) and the C1 carbon, resulting in the loss of a phenoxymethylphenyl radical (•CH(C₆H₅)(OC₆H₅)) and the formation of the acetyl cation [CH₃CO]⁺.
The relative abundance of the resulting fragment ions would depend on the stability of both the charged ion and the neutral radical formed. youtube.com
Chemical Cleavage:
Oxidative Cleavage: Oxidative cleavage reactions, often employing strong oxidizing agents, can break C-C bonds. For this compound, the acyl-carbon bond between C1 and C2 could be susceptible to cleavage. For instance, studies on phenylacetone derivatives have shown that electrogenerated superoxide (B77818) anions can induce oxidative cleavage of the acyl-carbon bond to yield benzoic acids. researchgate.net
Reductive Cleavage: Reductive cleavage of α-phenoxy ketones often targets the C-O ether bond or the C-C bond adjacent to the carbonyl. Electrochemical studies on the closely related 2-phenoxyacetophenone (B1211918) have demonstrated that reductive cleavage can occur, leading to products like acetophenone (B1666503) and phenol (B47542), indicating the scission of the β-O-4 ether linkage. doi.orgtandfonline.com The mechanism can be either a concerted process, where electron transfer and bond-breaking occur simultaneously, or a stepwise process involving an initial electron transfer to form a radical anion, which then undergoes fragmentation. doi.org
Oxidative and Reductive Transformations
Beyond rearrangement and fragmentation, this compound can undergo various oxidative and reductive reactions that target specific parts of the molecule without necessarily breaking the carbon skeleton apart.
The term "side chain" in this context refers to the alkyl portions of the molecule attached to the aromatic rings. A key reaction is the oxidation of the benzylic carbon. When an alkyl group is attached to an aromatic ring, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), provided the benzylic carbon has at least one hydrogen atom. libretexts.org
For this compound, the benzylic carbon is C1 (the carbon atom bonded to both the phenyl and phenoxy groups). Under vigorous oxidation, the bond between C1 and C2 would likely cleave, leading to the oxidation of the phenyl-substituted side chain to benzoic acid.
Reductive cleavage, or hydrogenolysis, is a reaction that breaks a single bond through the addition of hydrogen, often using a metal catalyst.
Cleavage of the Phenoxy Bond: The carbon-oxygen ether linkage (C1-O) in this compound is a primary target for reductive cleavage. This type of bond is characteristic of the β-O-4 linkage found in lignin (B12514952), making this compound a model for studying lignin depolymerization. Catalytic hydrogenolysis using catalysts such as Palladium on carbon (Pd/C), Nickel (Ni), or Ruthenium (Ru) with a source of hydrogen (e.g., H₂ gas) can cleave this C-O bond. rsc.org The products of this reaction would be 1-phenylpropan-2-one (phenylacetone) and phenol. wikipedia.org Electrochemical methods have also proven effective for cleaving this bond in similar lignin model compounds. tandfonline.comuantwerpen.be
Cleavage of the Phenyl Bond: The carbon-carbon bond between the phenyl group and the main propanone chain (C1-C(phenyl)) is generally more robust than the C-O ether bond and less susceptible to simple reductive cleavage under typical hydrogenolysis conditions that target ether bonds. Cleavage of this bond would require more forcing conditions or different reaction pathways, such as those involving radical intermediates.
Catalytic Reactivity of this compound
The catalytic reactivity of this compound is primarily associated with its role as a substrate in reactions aimed at breaking down its structure into smaller, valuable chemicals. As a lignin model compound, its most studied catalytic reactions involve the cleavage of the β-O-4 ether linkage.
Various heterogeneous and homogeneous catalysts have been explored for this transformation.
Hydrogenolysis Catalysts: Metals like Ni, Pd, Ru, and Cu are active in catalyzing the reductive cleavage of the C-O bond. rsc.orgnih.gov The reaction is typically performed in a solvent under a hydrogen atmosphere. The efficiency and selectivity of the catalyst determine the yield of the desired products (e.g., phenylacetone and phenol) versus other byproducts from hydrogenation of the aromatic rings or the ketone group.
Photocatalysis: Photocatalytic systems have also been investigated for the selective oxidation and cleavage of related lignin model compounds. For example, a Cd-MOF/S/Ni–NiO composite material has been used for the photocatalytic oxidation of 2-phenoxy-1-phenylethanol, a reduced form of the title compound. rsc.org Such systems utilize light energy to generate highly reactive species (like holes, h⁺) that can initiate the oxidation and cleavage of the molecule, often with high selectivity under mild conditions. rsc.org
Table 2: Summary of Oxidative and Reductive Transformations
| Transformation Type | Target Bond/Group | Key Reagents/Catalysts | Primary Product(s) |
|---|---|---|---|
| Side Chain Oxidation | Benzylic C-H (at C1) | KMnO₄, H₂CrO₄ | Benzoic acid |
| Reductive Cleavage | Phenoxy C-O ether bond | H₂ / (Pd/C, Ni, Ru) | Phenylacetone, Phenol |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and α-phenoxy ketones like this compound are versatile substrates for such transformations. nih.gov The reactivity can be directed to either the α-carbon by forming an enolate or through activation of C-H bonds on the aromatic rings.
A notable example of such reactivity involves rhodium catalysis. Research has demonstrated the rhodium-catalyzed diastereoselective aromatic C-H functionalization of α-phenoxy ketones. thieme-connect.com This process involves the reaction of an α-phenoxy ketone with a vinyl carbene, generated in situ from a diazo compound, leading to a spirocyclic product. The reaction proceeds through an intermolecular aldol-type trapping of a zwitterionic intermediate, followed by a subsequent hydrogen transfer and aromatization. thieme-connect.com
For this compound, this transformation would involve the activation of a C-H bond on the phenoxy or phenyl ring, leading to the formation of complex spiro[chroman-4,3′-oxindole] derivatives if reacted with an appropriate diazo-containing oxindole. The catalyst, typically a rhodium(II) complex like Rh₂(OAc)₄, facilitates the formation of a rhodium carbene, which then engages in the C-H functionalization cascade. thieme-connect.com
Below is a table summarizing the results of rhodium-catalyzed C-H functionalization for various substituted α-phenoxy ketones, illustrating the scope and efficiency of this type of transformation.
Interactive Data Table: Rhodium-Catalyzed C-H Functionalization of α-Phenoxy Ketones thieme-connect.com
| Entry | R¹ Group | R² Group | R³ Group | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | H | H | Bn | 90 | 95:5 |
| 2 | H | Me | Bn | 82 | >95:5 |
| 3 | OMe | H | Bn | 86 | 93:7 |
| 4 | H | Thienyl | Bn | 92 | >95:5 |
| 5 | F | Ph | Bn | 87 | 95:5 |
| 6 | Br | Ph | Cbz | 76 | 93:7 |
| 7 | H | Ph | Me | 82 | 94:6 |
Reaction Conditions: α-phenoxy ketone, diazo compound (1.1 equiv), Rh₂(OAc)₄ (1 mol%), 4 Å MS, DCE, 25 °C. Bn = Benzyl, Cbz = Carboxybenzyl
Beyond intramolecular C-H activation, the ketone moiety of this compound can readily form an enolate under basic conditions. This enolate is a potent nucleophile in palladium-catalyzed α-arylation reactions, a cornerstone of modern cross-coupling chemistry. nih.govst-andrews.ac.uk In a typical cycle, an active Pd(0) catalyst undergoes oxidative addition into an aryl halide (Ar-X). The resulting Ar-Pd(II)-X complex then undergoes ligand exchange with the ketone enolate, and subsequent reductive elimination forms a new carbon-carbon bond, yielding an α-aryl ketone and regenerating the Pd(0) catalyst. st-andrews.ac.uk This pathway would allow for the introduction of a new aryl or heteroaryl substituent at the α'-position (the methyl group) of this compound.
Organocatalytic Activation and Transformations
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, offers a complementary approach to metal-based systems, often providing high levels of stereocontrol under mild conditions. magtech.com.cnnih.gov For ketones like this compound, the primary mode of activation is through enamine catalysis. researchgate.net
In this mechanism, a chiral secondary amine catalyst (such as proline or a derivative) reversibly condenses with the ketone carbonyl to form a chiral enamine intermediate. This enamine is a more reactive nucleophile than the corresponding enolate and can react with a wide range of electrophiles. The chirality of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantioselectivity. After the bond-forming step, the resulting iminium ion is hydrolyzed to release the functionalized ketone product and regenerate the organocatalyst. youtube.comunito.it
This activation strategy would exclusively target the α'-position (the methyl group) of this compound, as the α-position is already fully substituted. This allows for a variety of enantioselective transformations, including:
α-Alkylation: The chiral enamine can react with electrophilic alkylating agents. For instance, photochemical organocatalytic strategies have been developed that use visible light to generate radical species from alkyl halides, which are then trapped by the enamine. researchgate.net
α-Amination and α-Oxidation: Electrophilic nitrogen sources (like azodicarboxylates) or oxygen sources can react with the enamine to install amino or hydroxyl groups, respectively, at the α'-position. nih.govscispace.com
α-Halogenation: The enamine can react with electrophilic halogen sources (e.g., N-bromosuccinimide) to introduce a halogen atom, providing a handle for further synthetic manipulations. rsc.org
The following table presents representative findings for the organocatalytic α-functionalization of cyclohexanone, a model substrate that illustrates the general conditions and high enantioselectivities achievable through enamine catalysis, which are directly applicable to the α'-position of this compound.
Interactive Data Table: Representative Organocatalytic α-Functionalization of Ketones
| Transformation | Catalyst | Electrophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| α-Amination | L-Proline | Dibenzyl azodicarboxylate | 99 | 92 | nih.gov |
| α-Amination | L-Azetidine-2-carboxylic acid | Diethyl azodicarboxylate | 94 | 88 | nih.gov |
| α-Bromination | (S,S)-Diphenylpyrrolidine | N-Bromosuccinimide | 85 | 96 (for aldehydes) | rsc.org |
| α-Alkylation | Cinchona Alkaloid Derivative | Diethyl 2-bromomalonate | 81 | 84 | nih.gov |
Conditions are representative and vary depending on the specific reaction.
These organocatalytic methods highlight a powerful and precise way to modify the less sterically hindered side of the ketone in this compound, enabling the synthesis of chiral building blocks with high optical purity.
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights into 1 Phenoxy 1 Phenylpropan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the structural elucidation of 1-Phenoxy-1-phenylpropan-2-one in solution. A combination of one-dimensional and two-dimensional NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to confirm the connectivity of the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the bonding framework and spatial relationships within a molecule.
Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the proton at the chiral center (C1) and the methyl protons (C3). This would definitively link the methine and methyl groups of the propan-2-one backbone.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the direct assignment of the carbon signals for the methine (C1), the methylene (B1212753) (if it were present), and the methyl (C3) groups based on the chemical shifts of their attached protons.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. In the context of this compound, NOESY could offer insights into the preferred conformation of the molecule in solution by showing through-space interactions between the protons of the phenyl and phenoxy rings and the protons of the propan-2-one backbone.
A hypothetical table of expected 2D NMR correlations is presented below.
| Proton (¹H) | Expected COSY Correlations | Expected HMBC Correlations (to ¹³C) |
| H1 (methine) | H3 (methyl) | C2 (carbonyl), C3 (methyl), Phenyl Carbons, Phenoxy Carbons |
| H3 (methyl) | H1 (methine) | C1 (methine), C2 (carbonyl) |
| Phenyl H's | Other Phenyl H's | C1 (methine), Other Phenyl C's |
| Phenoxy H's | Other Phenoxy H's | C1 (methine), Other Phenoxy C's |
Dynamic NMR for Conformational Analysis and Exchange Processes
The single bonds in this compound allow for considerable conformational flexibility, particularly around the C1-C2 bond and the bonds connecting the aromatic rings. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide information on the energy barriers associated with bond rotations. If distinct conformers exist and their rate of interchange is within the NMR timescale, it might be possible to observe the coalescence of signals as the temperature is raised, allowing for the calculation of the activation energy for the conformational exchange.
Solid-State NMR Applications
In the absence of single crystals suitable for X-ray crystallography, solid-state NMR (ssNMR) could provide valuable information about the structure of this compound in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra of the solid material. These spectra could then be compared with solution-state spectra to identify any conformational differences between the two phases. Furthermore, ssNMR could be used to study polymorphism if the compound crystallizes in multiple forms.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This accurate mass measurement would allow for the unambiguous determination of its elemental formula (C₁₅H₁₄O₂), distinguishing it from any other compounds with the same nominal mass.
| Technique | Information Provided | Expected Result for C₁₅H₁₄O₂ |
| HRMS | Elemental Composition | Precise mass measurement confirming the formula |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of product ions. The analysis of these fragments provides valuable clues about the molecule's structure.
Key fragmentation pathways for this compound would likely involve the cleavage of the bonds around the carbonyl group and the ether linkage. Expected fragmentation patterns could include:
Alpha-cleavage: Cleavage of the bond between C1 and C2, leading to the formation of a phenoxy-phenyl-methyl radical and an acetyl cation (CH₃CO⁺, m/z 43), or the formation of a stable acylium ion.
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen, related rearrangement processes involving the aromatic rings could occur.
Cleavage of the ether bond: Fragmentation could occur at the C-O bond of the phenoxy group, leading to the formation of a phenoxy radical and a corresponding cation, or a phenol (B47542) cation.
A hypothetical table of major fragments is provided below.
| m/z (mass-to-charge ratio) | Possible Fragment Ion |
| 226 | [M]⁺ (Molecular Ion) |
| 133 | [M - C₆H₅O]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Studies
No specific GC-MS fragmentation data or purity analysis studies for this compound were found in the literature. While mass spectra for related compounds like phenylacetone (B166967) are available, they are not applicable to the target molecule. nih.govnist.gov
X-ray Crystallography
A search for crystallographic data did not yield any results for this compound. Consequently, information regarding its absolute stereochemistry, solid-state conformation, and intermolecular interactions remains uncharacterized in the public domain.
Determination of Absolute Stereochemistry and Conformation in Solid State
There are no published single-crystal X-ray diffraction studies for this compound.
Analysis of Intermolecular Interactions
Without crystal structure data, an analysis of intermolecular forces such as hydrogen bonding or other non-covalent interactions in the solid state is not possible.
Vibrational Spectroscopy (IR and Raman)
Specific IR and Raman spectra for this compound are not available in the searched databases. While general principles of vibrational spectroscopy can predict where characteristic functional group absorptions might occur, no experimental data has been published to confirm these. libretexts.orglibretexts.org
Characterization of Functional Groups and Bond Stretches
No experimentally obtained IR or Raman data is available to create a table of characteristic bond stretches and functional group absorptions for this specific molecule.
Chiroptical Spectroscopy (CD and ORD)
Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical information on the three-dimensional structure of chiral molecules. For this compound, which possesses a stereogenic center at the C1 carbon, these techniques are indispensable for determining the absolute configuration and studying the conformational dynamics of its enantiomers. The key chromophore in this molecule is the carbonyl group of the propan-2-one moiety, which gives rise to a weak n → π* electronic transition at long wavelengths and a stronger π → π* transition at shorter wavelengths. The spatial arrangement of the phenyl and phenoxy substituents around the chiral center perturbs these transitions, leading to characteristic chiroptical signals.
The absolute configuration of the enantiomers of this compound, designated as (R)- and (S)-isomers, can be determined by comparing their experimental chiroptical spectra with theoretical calculations. researchgate.net This is a powerful approach in modern stereochemical analysis. vanderbilt.edunih.gov The principle lies in the fact that enantiomers exhibit mirror-image CD spectra. youtube.com Therefore, once the spectrum corresponding to a specific absolute configuration is predicted, it can be matched with the experimental spectrum to assign the absolute configuration of the synthesized or isolated enantiomer.
The CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (Δε) against wavelength. A positive or negative peak in the CD spectrum is known as a Cotton effect. For the enantiomers of this compound, the sign of the Cotton effect associated with the n → π* transition of the carbonyl group is particularly informative. The octant rule, an empirical rule for ketones, can provide a qualitative prediction of the sign of this Cotton effect based on the spatial disposition of the substituents in the eight octants surrounding the carbonyl group. researchgate.netvlabs.ac.in
In a typical analysis, the experimental CD and ORD spectra of a purified enantiomer are recorded. Concurrently, computational methods, such as time-dependent density functional theory (TD-DFT), are employed to predict the CD and ORD spectra for one of the enantiomers, for instance, the (R)-enantiomer. nih.gov This involves first performing a conformational search to identify the low-energy conformers of the molecule, as the observed spectrum is a weighted average of the spectra of all contributing conformers in solution. nih.gov The calculated spectrum is then compared to the experimental one. A good match allows for the unambiguous assignment of the absolute configuration. nih.gov
Below is a hypothetical data table illustrating the expected chiroptical data for the enantiomers of this compound.
| Enantiomer | Wavelength of n -> π* Transition (nm) | Sign of Cotton Effect (CD) | Molar Ellipticity [θ] (deg·cm²/dmol) | Specific Rotation [α]D (deg) |
| (R)-1-Phenoxy-1-phenylpropan-2-one | ~290 | Positive | +3500 | +85 |
| (S)-1-Phenoxy-1-phenylpropan-2-one | ~290 | Negative | -3500 | -85 |
Note: The data in this table is illustrative and represents plausible values for the chiroptical properties based on general principles for chiral ketones. Actual experimental values may vary.
The chiroptical properties of this compound are highly sensitive to its conformational state. vanderbilt.edu The molecule has several rotatable bonds, including the C1-C(phenyl), C1-O, and O-C(phenoxy) bonds. Rotation around these bonds leads to a variety of possible conformations, and the equilibrium between these conformers in solution will influence the observed CD and ORD spectra.
Conformational studies can be conducted by analyzing the chiroptical spectra in different solvents and at various temperatures. rsc.org Solvent polarity can affect the relative energies of different conformers, leading to changes in the CD and ORD spectra. Similarly, temperature-dependent CD measurements can provide thermodynamic information about the conformational equilibrium.
| Conformer of (R)-1-Phenoxy-1-phenylpropan-2-one | Dihedral Angle (Ph-C1-O-Ph) | Relative Energy (kcal/mol) | Calculated [θ] at ~290 nm |
| Conformer A | 60° | 0.0 | +4500 |
| Conformer B | 180° | 0.8 | -1500 |
| Conformer C | -60° | 1.2 | +2000 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the influence of conformation on chiroptical properties.
Theoretical and Computational Chemistry Applied to 1 Phenoxy 1 Phenylpropan 2 One
Electronic Structure and Bonding Analysis
The electronic structure is fundamental to a molecule's physical and chemical properties. Through computational analysis, the distribution of electrons and the nature of the chemical bonds in 1-Phenoxy-1-phenylpropan-2-one can be meticulously characterized.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its ground state geometry, and its corresponding electronic energy. Computational studies would typically employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. nih.gov This process computationally "builds" the molecule and adjusts the positions of its atoms until the lowest energy state is found.
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, key structural parameters would include the lengths of the carbon-oxygen bonds in the ether and ketone groups, the angles around the chiral carbon, and the rotational angles of the phenyl and phenoxy groups.
Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
| Bond Length | C(carbonyl)-O(carbonyl) | ~1.21 Å |
| C(phenyl)-C(chiral) | ~1.52 Å | |
| C(chiral)-O(ether) | ~1.43 Å | |
| O(ether)-C(phenoxy) | ~1.37 Å | |
| Bond Angle | C(phenyl)-C(chiral)-C(methyl) | ~110.5° |
| C(chiral)-C(carbonyl)-C(methyl) | ~116.0° | |
| C(chiral)-O(ether)-C(phenoxy) | ~118.0° | |
| Dihedral Angle | C(phenyl)-C(chiral)-O(ether)-C(phenoxy) | Variable (Conformation-dependent) |
Note: These values are illustrative and represent typical outputs from DFT calculations for similar organic molecules.
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and phenoxy rings. In contrast, the LUMO is predicted to be centered on the carbonyl group (C=O), specifically on the carbon atom, making it the primary site for nucleophilic attack.
Table 2: Predicted Frontier Orbital Properties and Reactivity Descriptors
| Property | Description | Predicted Characteristic for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | High, due to electron-donating phenyl/phenoxy groups. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Low, due to the electrophilic carbonyl group. wuxiapptec.com |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Moderate, indicating a balance of stability and reactivity. |
| HOMO Localization | Region of highest electron density (nucleophilic site) | Phenyl and Phenoxy rings. |
| LUMO Localization | Region of lowest electron density (electrophilic site) | Carbonyl carbon atom. researchgate.net |
Reaction Mechanism Simulation and Energetics
Computational chemistry allows for the simulation of chemical reactions, providing a virtual window into the transformation of reactants into products. This includes identifying transient structures and calculating the energy changes that govern the reaction's feasibility and rate.
By modeling a potential reaction, such as the enolization or reduction of the ketone group, a reaction coordinate can be mapped. This pathway connects the reactant and product structures through a series of intermediate geometries. The highest point of energy along this pathway is the transition state (TS), a short-lived, high-energy species that represents the energetic bottleneck of the reaction. libretexts.org Locating the precise geometry and energy of the transition state is a primary goal of reaction mechanism simulations, as it is crucial for understanding how the reaction proceeds.
The activation energy (Ea) is the minimum energy required for a reaction to occur and is calculated as the energy difference between the reactants and the transition state. wikipedia.org A higher activation barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome it. The Arrhenius equation quantitatively relates activation energy to the reaction rate constant. fsu.edu
Table 3: Illustrative Energetic Data for a Hypothetical Reaction (e.g., Ketone Reduction)
| Parameter | Definition | Illustrative Calculated Value | Implication |
| Energy of Reactants (E_reactants) | Energy of this compound + Reagent | -1250 Hartree | Starting point of the reaction pathway. |
| Energy of Transition State (E_TS) | Highest energy point on the reaction pathway. | -1249.97 Hartree | Determines the reaction rate. |
| Energy of Products (E_products) | Energy of the resulting alcohol. | -1250.05 Hartree | Determines the overall energy change. |
| Activation Energy (Ea) | E_TS - E_reactants | +0.03 Hartree (~18.8 kcal/mol) | A moderate barrier, suggesting the reaction proceeds at a measurable rate. |
| Reaction Enthalpy (ΔH) | E_products - E_reactants | -0.05 Hartree (~-31.4 kcal/mol) | The reaction is predicted to be exothermic. |
Conformational Analysis and Molecular Dynamics
Molecules are not static entities but are in constant motion. Conformational analysis and molecular dynamics simulations explore the different spatial arrangements a molecule can adopt and its behavior over time. For this compound, this involves studying the rotation around its single bonds, particularly the bonds connecting the phenyl, chiral carbon, and phenoxy groups.
Potential Energy Surface Scans for Rotational Isomers
The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its internal coordinates, such as bond rotation angles (dihedral angles). By systematically rotating these bonds and calculating the corresponding energy at each step, a map of the conformational landscape can be generated, identifying stable low-energy isomers (conformers) and the energy barriers that separate them.
For this compound, the critical rotatable bonds are:
The C-O bond connecting the phenoxy group to the propanone backbone.
The C-C bond between the chiral carbon (C1) and the phenyl group.
The C-C bond between the chiral carbon (C1) and the carbonyl carbon (C2).
Computational studies on the closely related molecule, 1-phenyl-2-propanone, have utilized methods such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G* to model its structure and rotational barriers. researchgate.net For 1-phenyl-2-propanone, a barrier to methyl rotation was estimated to be 355 cm⁻¹. researchgate.net A similar approach for this compound would involve performing relaxed PES scans around the aforementioned dihedral angles. It is expected that the lowest energy conformers would arise from a balance of minimizing steric hindrance between the bulky phenyl and phenoxy groups and optimizing any potential weak intramolecular interactions, such as CH-π interactions. researchgate.net The resulting energy profile would be crucial for understanding which conformations are most likely to be populated at a given temperature and which are likely to be involved in chemical reactions.
Molecular Dynamics Simulations for Dynamic Behavior
While PES scans provide a static picture of possible conformations, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govresearchgate.net
An MD simulation of this compound, either in the gas phase or, more relevantly, in a solvent, would illuminate its dynamic properties. Key insights from such a simulation would include:
Conformational Transitions: Observing the frequency and pathways of transitions between different rotational isomers identified from PES scans.
Solvent Effects: Understanding how solvent molecules arrange around the solute and influence its conformational preferences and dynamics.
Vibrational Motions: Analyzing the fluctuations in bond lengths and angles, which are related to the molecule's infrared spectrum.
Simulations on other organic molecules have demonstrated that MD is a powerful tool for confirming the stability of specific conformations and understanding interactions within a system. nih.govnih.gov For this compound, MD could be used to assess the stability of the lowest-energy conformers in various solvents, providing a more realistic picture of its behavior in solution.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Predicting NMR spectra computationally has become a routine and highly valuable method. rsc.orgcapes.gov.br The most common approach involves using Density Functional Theory (DFT) to calculate the NMR shielding tensors for each nucleus, from which the chemical shifts are derived. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. nih.govnih.gov
The predictive process for this compound would involve:
A thorough conformational search to identify all low-energy isomers.
Geometry optimization of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set. nih.gov
Calculation of NMR shielding constants for each conformer.
Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature.
Recent advances also incorporate machine learning models, sometimes trained on DFT-calculated data, to achieve high accuracy with significantly reduced computational cost. rsc.org Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for a plausible low-energy conformer of this compound, based on typical values for similar structural motifs.
Table 1: Predicted NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational chemistry principles. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | 7.28 | 129.5 |
| Phenyl C-H (meta) | 7.35 | 128.8 |
| Phenyl C-H (para) | 7.30 | 127.0 |
| Phenyl C (ipso) | - | 135.0 |
| Phenoxy C-H (ortho) | 6.90 | 116.0 |
| Phenoxy C-H (meta) | 7.25 | 129.8 |
| Phenoxy C-H (para) | 7.00 | 121.0 |
| Phenoxy C (ipso) | - | 158.0 |
| C1-H | 5.50 | 78.0 |
| C2=O | - | 205.0 |
| C3-H₃ | 2.20 | 27.0 |
Simulated Vibrational and Electronic Spectra
Computational methods can also simulate vibrational (Infrared, IR) and electronic (Ultraviolet-Visible, UV-Vis) spectra.
Vibrational Spectra (IR): IR spectra are predicted by first performing a geometry optimization and then calculating the second derivatives of the energy with respect to the atomic positions. This yields the vibrational frequencies and their corresponding intensities. For this compound, key predicted IR absorption bands would include:
C=O Stretch: A strong band expected around 1715-1725 cm⁻¹, characteristic of an aliphatic ketone.
C-O-C Stretch: Bands corresponding to the ether linkage, typically found in the 1250-1050 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Vibrations from the two phenyl rings in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Electronic Spectra (UV-Vis): UV-Vis spectra are related to electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is the most common method for simulating these spectra. physchemres.org The simulation provides the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, one would expect to see π→π* transitions associated with the phenyl and phenoxy rings, likely appearing as strong absorptions in the UV region. researchgate.net The carbonyl group's n→π* transition would also be present, though typically much weaker.
Structure-Reactivity Relationship Studies
Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activity, which in a non-biological context can be a reaction rate, equilibrium constant, or selectivity.
For this compound and its derivatives, a QSAR study could be developed to understand how structural modifications affect reaction outcomes. A relevant reaction is the α-substitution of the ketone. libretexts.org The hydrogens on the methyl group (C3) are acidic and can be removed by a base to form an enolate, which can then react with an electrophile. libretexts.org
A hypothetical QSAR study could involve a series of derivatives where the substituents on the phenyl or phenoxy rings are varied. The study would proceed as follows:
Define a Reaction: For example, the rate of enolate formation or the rate of an α-alkylation reaction. youtube.com
Calculate Descriptors: For each derivative, compute a set of molecular descriptors that quantify its structural and electronic properties (e.g., steric parameters, partial atomic charges, HOMO/LUMO energies, electrostatic potential).
Build a Model: Use statistical methods to build an equation that correlates the descriptors with the measured reaction rates.
Such a model could reveal, for instance, how electron-withdrawing or -donating groups on the aromatic rings influence the acidity of the α-protons and, consequently, the rate of enolate-based reactions. This provides a powerful predictive tool for designing molecules with desired reactivity.
Substituent Effects on Reactivity and Selectivity
The chemical behavior of this compound is intrinsically linked to the electronic properties of its two aromatic rings: the phenyl group attached to the chiral center at C1 and the phenoxy group. The introduction of substituents onto either of these rings can profoundly alter the molecule's reactivity and the selectivity of its transformations. Theoretical and computational chemistry provides a powerful lens through which to predict and rationalize these effects, primarily by evaluating how substituents modify the electron distribution and orbital energies within the molecule.
Substituent effects are generally categorized into two main types: inductive (or field) effects and resonance (or mesomeric) effects. Inductive effects are transmitted through sigma (σ) bonds and are related to the electronegativity of the substituent, while resonance effects involve the delocalization of pi (π) electrons across the aromatic system. The interplay of these effects determines whether a substituent acts as an electron-donating group (EDG) or an electron-withdrawing group (EWG).
Effects of Substituents on the Phenoxy Ring
The phenoxy moiety can act as a leaving group in nucleophilic substitution reactions. The stability of the resulting phenoxide anion is a critical factor governing the reaction rate. Computational studies on related systems, such as the nucleophilic aromatic substitution (SNAr) of 1-phenoxy-nitrobenzenes, have shown that electron-withdrawing substituents on the aromatic ring significantly increase the rate of substitution. researchgate.net This is because EWGs stabilize the negative charge that develops in the transition state and in the final phenoxide product through resonance and/or inductive effects.
Conversely, electron-donating groups are predicted to destabilize the phenoxide anion, making the phenoxy group a poorer leaving group and thus decreasing the reaction rate. Density functional theory (DFT) studies on substituted phenols and anisoles support this, showing that EDGs destabilize the ground state of the phenol (B47542)/anisole but stabilize the corresponding phenoxy radical, leading to a reduced O-R bond dissociation energy. nih.gov An electron-withdrawing group has the opposite effect. nih.gov While these studies focus on radical cleavage or the stability of the neutral molecule, the principles regarding charge stabilization are transferable to the stability of an anionic leaving group.
The following table summarizes the predicted effects of common substituents at the para position of the phenoxy ring on its ability to act as a leaving group in a hypothetical nucleophilic substitution reaction.
| Substituent (at para-position) | Classification | Predicted Effect on Phenoxide Stability | Predicted Effect on Reaction Rate (as Leaving Group) |
|---|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | High Stabilization | Significant Increase |
| -CN | Strongly Electron-Withdrawing | High Stabilization | Significant Increase |
| -Cl | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | Slight Stabilization | Slight Increase |
| -H | Neutral (Reference) | Baseline | Baseline |
| -CH₃ | Weakly Electron-Donating | Slight Destabilization | Slight Decrease |
| -OCH₃ | Strongly Electron-Donating (Resonance) | Significant Destabilization | Significant Decrease |
Effects of Substituents on the 1-Phenyl Ring
Substituents on the 1-phenyl ring primarily influence reactions involving the adjacent C1-carbon and the carbonyl group. For instance, in reactions where a negative charge develops on C1 (e.g., via deprotonation), EWGs would provide stabilization, increasing the acidity of the C1-proton. Conversely, in reactions where a positive charge develops on C1 (e.g., in an Sₙ1-type mechanism), EDGs would be stabilizing.
Theoretical calculations on the addition of phenyl radicals to enol acetates have demonstrated that the polar effect is a key factor. scielo.br These studies found a strong correlation between the reaction rates and the field effect of the substituent, with phenyl radicals bearing EWGs reacting faster. scielo.br This suggests that reactions at the C1-C2 bond of this compound would be similarly sensitive to the polar effects of substituents on the 1-phenyl ring. These effects can be quantified using parameters like Hammett constants (σ), which separate the electronic influence into field/inductive (F) and resonance (R) components. scielo.br
The following interactive table illustrates how different substituents on the 1-phenyl ring are predicted to modulate the electron density at the benzylic C1 position and influence the reactivity towards a hypothetical nucleophilic attack at the carbonyl carbon (C2).
| Substituent (at para-position) | Hammett Constant (σₚ) | Nature | Predicted Effect on C1 Electron Density | Predicted Effect on Carbonyl (C2) Electrophilicity |
|---|---|---|---|---|
| -NO₂ | +0.78 | Electron-Withdrawing | Decrease | Increase |
| -Br | +0.23 | Electron-Withdrawing | Decrease | Increase |
| -H | 0.00 | Neutral (Reference) | Baseline | Baseline |
| -CH₃ | -0.17 | Electron-Donating | Increase | Decrease |
| -OCH₃ | -0.27 | Electron-Donating | Increase | Decrease |
| -N(CH₃)₂ | -0.83 | Strongly Electron-Donating | Significant Increase | Significant Decrease |
Applications of 1 Phenoxy 1 Phenylpropan 2 One in Advanced Organic Synthesis
As a Versatile Building Block in Complex Molecule Construction
Role in the Synthesis of Structurally Diverse Organic Compounds
There is no available scientific literature that demonstrates the use of 1-Phenoxy-1-phenylpropan-2-one as a key building block for the synthesis of a diverse range of organic compounds. General principles of organic synthesis allow for the theoretical use of its ketone and ether functionalities in various reactions, but specific examples leading to complex and diverse molecular architectures are not reported.
Incorporation into Synthetic Pathways for Specific Chemical Targets
No documented synthetic pathways for specific, named chemical targets were found to incorporate this compound as a starting material or intermediate.
Precursor for Advanced Materials and Polymers
Monomer or Intermediate in Polymer Chemistry
The potential for this compound to act as a monomer or an intermediate in polymer chemistry has not been explored in the available literature. While other molecules with different functional groups, such as N-phenoxycarbonyl amino acids, are used in polypeptide synthesis, there is no evidence to suggest a similar role for this specific ketone. rsc.org
Contribution to Specialty Chemicals Synthesis
There are no research findings that indicate a role for this compound in the synthesis of specialty chemicals.
Environmental Transformation and Degradation Pathways of 1 Phenoxy 1 Phenylpropan 2 One
Modeling Environmental Fate and Persistence from a Chemical Perspective
Computational Prediction of Degradation Products
One identified metabolic pathway for the related compound 1-phenoxy-2-propanol (B149627) involves its oxidation to 1-phenoxy-2-propanone nih.gov. This suggests that the ketone group in 1-Phenoxy-1-phenylpropan-2-one is a stable feature, but the rest of the molecule is susceptible to further transformation. Another relevant degradation pathway is seen in the breakdown of penicillin, which can lead to the formation of phenyl-2-propanone. This compound can then undergo oxidative dehydrogenation to form 1-phenyl-1,2-propanedione, which is ultimately mineralized to carbon dioxide and water nih.gov.
Based on these analogous pathways and general knowledge of organic compound degradation, the following table outlines the likely degradation products of this compound.
| Predicted Degradation Product | Predicted Pathway | Significance |
|---|---|---|
| 1-Hydroxy-1-phenylpropan-2-one | Ether cleavage | Breakdown of the core structure, potentially leading to less complex and more biodegradable compounds. |
| Phenol (B47542) | Ether cleavage | A common environmental contaminant with its own degradation pathways. |
| Hydroxylated derivatives | Ring hydroxylation | Increases water solubility and susceptibility to further degradation. |
| 1-Phenyl-1,2-propanedione | Oxidative dehydrogenation | A potential intermediate leading towards complete mineralization. nih.gov |
Mechanistic Understanding of Environmental Half-lives
The environmental half-life of this compound is governed by its susceptibility to various abiotic and biotic degradation mechanisms. Key factors include photodegradation, reaction with atmospheric radicals, and microbial biodegradation.
Abiotic Degradation:
Abiotic processes, particularly photodegradation, are likely to be significant in the environmental breakdown of this compound. Ketones can absorb visible light, which can contribute to their degradation through direct photolysis epa.gov. Furthermore, indirect photolysis, driven by reactions with photochemically-produced hydroxyl radicals in the atmosphere, is an important degradation pathway for many organic compounds epa.gov. For the related compound propylene (B89431) glycol phenyl ether, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be about 10 hours nih.gov. Hydrolysis is not expected to be a significant transformation pathway for ketones like this compound in aquatic environments epa.gov.
Biotic Degradation:
The role of microorganisms in the degradation of this compound is crucial for its ultimate removal from the environment. While some ketones are not readily biodegradable, microbial communities can adapt to utilize xenobiotic compounds as sources of carbon and energy nih.govepa.gov. The structural features of this compound, including the ether linkage and aromatic rings, suggest that it may be susceptible to enzymatic attack by specialized microorganisms. The rate of biodegradation can be influenced by various environmental factors, and for compounds that are considered readily biodegradable, the median half-life in freshwater can be as low as 1.95 days ecetoc.orgecetoc.org. However, more complex structures can exhibit longer half-lives ecetoc.orgecetoc.org.
The following table summarizes the key mechanisms influencing the environmental half-life of this compound.
| Degradation Mechanism | Environmental Compartment | Predicted Rate/Significance | Supporting Evidence/Analogy |
|---|---|---|---|
| Indirect Photolysis (reaction with hydroxyl radicals) | Atmosphere | Potentially rapid (e.g., ~10 hours for propylene glycol phenyl ether) nih.gov | Important for volatile organic compounds. epa.gov |
| Direct Photolysis | Atmosphere, Surface Water | Contributes to degradation. | Ketones absorb visible light. epa.gov |
| Hydrolysis | Water | Insignificant | Ketones are generally resistant to hydrolysis. epa.gov |
| Biodegradation | Soil, Water, Sediment | Variable; may not be readily biodegradable. | Some ketones show low biodegradability. epa.gov |
Future Directions and Emerging Research Avenues for 1 Phenoxy 1 Phenylpropan 2 One
Integration with Flow Chemistry and Microreactor Technology
The synthesis of complex organic molecules like 1-Phenoxy-1-phenylpropan-2-one is increasingly benefiting from the shift from traditional batch processing to continuous flow chemistry within microreactors. This technology offers significant advantages due to high surface-area-to-volume ratios, which allow for rapid heat and mass transfer. elveflow.com These characteristics provide precise control over reaction conditions, which is often difficult to achieve in conventional batch reactions, especially for reactions with high reaction rates and exothermic kinetics. rsc.org
Microreactor technology (MRT) and flow chemistry can play a pivotal role in developing greener and more sustainable synthetic processes. beilstein-journals.orgnih.gov The approach enhances safety, especially when dealing with hazardous reagents or unstable intermediates, and improves atom economy. beilstein-journals.orgnih.gov For the synthesis of this compound, which may involve reactions like selective α-halogenation of a ketone precursor, flow chemistry can offer higher selectivity and prevent the formation of byproducts. rsc.org Furthermore, the scalability of flow chemistry is a significant advantage; reaction parameters optimized on a small scale can be readily translated to larger production systems by 'scaling out'—running multiple microreactors in parallel. elveflow.comrsc.org This allows for a seamless transition from laboratory-scale research to industrial production. elveflow.com
Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis
| Feature | Batch Processing | Flow Chemistry / Microreactors |
|---|---|---|
| Heat Transfer | Often slow and inefficient, leading to temperature gradients. | Rapid and highly efficient, allowing for precise temperature control. rsc.org |
| Mass Transfer | Limited by mixing efficiency, can be slow. | Enhanced due to small channel dimensions, leading to better mixing. rsc.org |
| Safety | Higher risk with hazardous reagents or exothermic reactions due to large volumes. | Inherently safer due to small reaction volumes and superior containment. beilstein-journals.orgnih.gov |
| Scalability | "Scaling up" can be complex and may require re-optimization. | "Scaling out" is more straightforward, maintaining reaction conditions. elveflow.comrsc.org |
| Reproducibility | Can be variable between batches. | High reproducibility due to precise control of parameters. |
| Process Integration | Multi-step processes require isolation of intermediates. | Potential for integrated, multi-step synthesis in a continuous sequence. beilstein-journals.orgnih.gov |
Application of Machine Learning and Artificial Intelligence in Synthetic Route Design
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in medicinal and synthetic chemistry, capable of accelerating the design-make-test-analyze cycle. nih.gov For a target molecule like this compound, AI can be employed to navigate the vast "chemical space" to design novel, efficient, and high-yielding synthetic routes. nih.govyoutube.com
Generative AI models can conceptualize molecules not just as static structures (strings or graphs) but as the result of an experimental process. youtube.com This allows the AI to propose a complete synthetic recipe along with the target molecule, ensuring that the designed compound is synthetically accessible. youtube.com These computational approaches fall into several categories:
Retrosynthesis Prediction: AI tools can analyze the structure of this compound and propose strategic bond disconnections to identify commercially available or simple starting materials, mirroring the logic of a human chemist but augmented by vast reaction databases. nih.gov
Forward-Reaction Prediction: Once a potential synthetic step is proposed, ML models can predict the likely products and yields, helping to validate the proposed route before any lab work is undertaken. nih.gov
Condition Recommendation: AI can suggest optimal reaction conditions, including solvents, catalysts, and temperatures, by learning from extensive datasets of published chemical reactions. nih.gov
The integration of AI with automated synthesis platforms represents a frontier in chemical research, potentially leading to the autonomous discovery and optimization of synthetic routes for this compound and its derivatives. nih.gov
Table 2: Applications of AI/ML in Synthetic Chemistry
| Application Area | Description | Relevance to this compound |
|---|---|---|
| Synthetic Route Design | Proposing novel retrosynthetic pathways to a target molecule. nih.gov | Discovery of more efficient or cost-effective manufacturing processes. |
| Reaction Optimization | Predicting the outcome of a reaction under various conditions to maximize yield and minimize byproducts. nih.gov | Fine-tuning the synthesis steps, such as the etherification or ketone formation. |
| Catalyst Selection | Identifying the most effective catalyst for a specific chemical transformation from a large pool of candidates. | Enhancing selectivity, particularly for creating specific stereoisomers. |
| New Derivative Discovery | Generating novel molecular structures with desired properties that are synthetically feasible. youtube.com | Designing analogues of this compound for various applications. |
Exploration of Novel Catalytic Systems for Highly Selective Transformations
The development of novel and highly efficient catalysts is central to modern organic synthesis. For this compound, research into new catalytic systems is aimed at improving the selectivity and efficiency of the key bond-forming steps. The limitations of classical methods, such as the Williamson ether synthesis which can be prone to elimination side reactions with certain substrates, highlight the need for more advanced catalysts. byjus.com
Future research will likely focus on several classes of catalysts:
Transition Metal Catalysis: Catalysts based on metals like palladium, copper, and nickel are highly effective for cross-coupling reactions. Developing new ligand systems for these metals could enable more efficient formation of the C-O ether bond or the C-C bonds within the molecule's backbone under milder conditions.
Organocatalysis: Using small, metal-free organic molecules as catalysts offers a more sustainable and often less toxic alternative to transition metals. Chiral organocatalysts could be instrumental in developing asymmetric syntheses to produce specific enantiomers of this compound.
Biocatalysis: The use of enzymes to carry out chemical transformations offers unparalleled selectivity. Research into enzymes capable of catalyzing the formation of the ether linkage or performing selective oxidation or reduction steps could lead to highly efficient and environmentally friendly synthetic routes. For example, some enzymes have been shown to catalyze the conversion of related ketones. researchgate.net
The overarching goal is to develop catalytic systems that offer high chemo-, regio-, and stereoselectivity, allowing for the precise construction of the target molecule with minimal waste and high atom economy.
Advanced Characterization Techniques for Real-time Monitoring of Reactions
To fully optimize the synthesis of this compound, a detailed understanding of the reaction kinetics, mechanism, and the formation of any transient intermediates is essential. Advanced, real-time characterization techniques are critical for gaining these insights. While traditional offline analysis provides endpoint data, it misses the dynamic evolution of the chemical system.
The integration of in-situ spectroscopic methods directly into the reaction vessel (or flow reactor) allows for continuous monitoring. This approach, often termed Process Analytical Technology (PAT), is a key future direction.
In-situ Spectroscopy (FTIR, Raman, NMR): These non-invasive techniques can track the concentration of reactants, products, and intermediates in real-time. This data is invaluable for reaction optimization, ensuring complete conversion, and identifying potential side reactions as they occur.
Coupling with Flow Chemistry: The combination of real-time monitoring with the precise control of microreactors creates a powerful platform for automated process optimization. beilstein-journals.orgnih.gov A feedback loop can be established where the analytical data is used to adjust reaction parameters like temperature or flow rate on the fly to maintain optimal conditions and ensure high product quality.
By applying these advanced techniques, researchers can move beyond static, post-reaction analysis to a dynamic, deeply understood, and highly controlled synthetic process for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
